methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate - 2108519-71-5

methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Catalog Number: EVT-2859468
CAS Number: 2108519-71-5
Molecular Formula: C15H16N2O6
Molecular Weight: 320.301
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Olmesartan Medoxomil

Compound Description: Olmesartan medoxomil is a commonly prescribed angiotensin II receptor blocker used to treat hypertension. [] It functions by blocking the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. []

Relevance: Olmesartan medoxomil shares a similar core structure with methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate. Both compounds contain an imidazole ring substituted with a carboxylate group at the 4-position and a substituted alkyl chain at the 1-position. Furthermore, both compounds feature a biphenyl group within their structure, highlighting a key structural similarity. The presence of these shared features suggests a potential for overlapping pharmacological activity or similar mechanisms of action. [, , ]

Azilsartan Medoxomil

Compound Description: Azilsartan medoxomil, like olmesartan medoxomil, belongs to the angiotensin II receptor blocker (ARB) drug class and is utilized in the treatment of hypertension. [] Azilsartan medoxomil operates as a prodrug that is metabolized in the body to its active form, azilsartan. []

Relevance: Azilsartan medoxomil exhibits structural similarities to methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate. The common features include a central imidazole ring with a carboxylate group at the 4-position and a substituted benzyl group at the 1-position. These shared structural elements suggest potential similarities in their binding affinities to target receptors or their metabolic pathways. []

(5-Methyl-2-oxo-1,3-dioxol-4-yl) methyl 4-(1-methoxy-1-methylethyl)-2-propyl-1-{4-[2'(1H-tetrazol-5-yl)phenyl] phenyl}methyl imidazole-5-carboxylate

Compound Description: This compound was identified as an impurity during the synthesis of olmesartan medoxomil. []

Relevance: This impurity is structurally very similar to methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate. Both molecules share an identical core structure: a 2-propyl-1H-imidazole-5-carboxylate with a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl substituent attached to the carboxylate group. The primary difference lies in the substituent on the 4th position of the imidazole ring. This high degree of structural similarity makes it relevant for understanding potential side reactions or metabolic pathways of methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate. []

N-[(1,3-Benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

Compound Description: This compound, referred to as "Compound 2" in the literature, is a known potent inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [, ] It exhibits selective inhibition of iNOS over other isoforms like neuronal NOS (nNOS). [] Crystallographic analysis has revealed that Compound 2 disrupts dimerization by interacting with the heme group within the iNOS monomer. []

Relevance: Compound 2 shares a key structural component with methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate: the 1,3-benzodioxol-5-ylmethyl group. This shared moiety suggests that methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate might exhibit some affinity for similar biological targets or metabolic pathways, potentially influencing nitric oxide synthesis or related processes. [, ]

3-(2,4-Difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethoxy}-2-phenylpyridine (PPA250)

Compound Description: PPA250 acts as an inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [] Preclinical studies have shown that PPA250 can suppress the progression of arthritis in animal models even when administered after the onset of clinical symptoms. [] Furthermore, PPA250 has demonstrated the ability to reduce serum nitric oxide levels in mice treated with lipopolysaccharide, a potent inflammatory agent. []

Relevance: Although not structurally identical, PPA250 shares a notable similarity with methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate: both compounds contain an imidazole ring within their structures. This common feature, while not definitive, suggests a potential for methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate to interact with similar biological pathways or exhibit some level of cross-reactivity with targets that are influenced by imidazole-containing compounds, particularly those involved in nitric oxide synthesis or regulation. []

Properties

CAS Number

2108519-71-5

Product Name

methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate

IUPAC Name

methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)imidazole-4-carboxylate

Molecular Formula

C15H16N2O6

Molecular Weight

320.301

InChI

InChI=1S/C15H16N2O6/c1-21-15(20)14-10(6-18)17(7-16-14)5-11(19)9-2-3-12-13(4-9)23-8-22-12/h2-4,7,11,18-19H,5-6,8H2,1H3

InChI Key

QUYUVJPQTSYWLN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N(C=N1)CC(C2=CC3=C(C=C2)OCO3)O)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.